Chemical structure and properties of 4-Amino-3-(difluoromethoxy)benzoic acid
Chemical structure and properties of 4-Amino-3-(difluoromethoxy)benzoic acid
An In-depth Technical Guide to 4-Amino-3-(difluoromethoxy)benzoic Acid: A Key Building Block in Modern Drug Discovery
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, acting as a bioisostere for methoxy or hydroxyl groups while offering enhanced metabolic stability, modulated lipophilicity, and unique electronic properties. 4-Amino-3-(difluoromethoxy)benzoic acid stands as a prime exemplar of a building block that leverages these advantages. It is a specialized aromatic amine and carboxylic acid, providing two versatile handles for synthetic elaboration.
This technical guide offers a comprehensive overview of 4-Amino-3-(difluoromethoxy)benzoic acid for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, a robust synthetic pathway, and its critical application in the synthesis of advanced therapeutic agents, most notably potent correctors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3]
Caption: Proposed synthetic workflow for 4-Amino-3-(difluoromethoxy)benzoic acid.
Detailed Experimental Protocol
This protocol is a representative, self-validating system. Each step's success is confirmed by standard analytical techniques before proceeding to the next, ensuring the integrity of the final product.
Step 1: Protection of 4-Amino-3-hydroxybenzoic acid
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Rationale: The amine is protected (e.g., as a Boc-carbamate) and the carboxylic acid is esterified (e.g., as a methyl ester) to prevent them from reacting in the subsequent difluoromethoxylation step.
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Methodology:
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Suspend 4-amino-3-hydroxybenzoic acid in methanol. Add a catalytic amount of strong acid (e.g., H₂SO₄) and reflux until TLC analysis indicates complete conversion to the methyl ester. [4] 2. After cooling and solvent removal, dissolve the crude methyl 4-amino-3-hydroxybenzoate in a suitable solvent like THF.
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Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine). Stir at room temperature until the amine is fully protected.
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Purify the resulting doubly protected intermediate using column chromatography.
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Step 2: Difluoromethoxylation of the Phenolic Hydroxyl Group
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Rationale: This is the key transformation. Using a reagent like sodium chlorodifluoroacetate in the presence of a base and heat generates the difluorocarbene intermediate in situ, which then reacts with the phenoxide.
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Methodology:
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Dissolve the protected intermediate from Step 1 in a polar aprotic solvent (e.g., DMF).
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Add a base (e.g., potassium carbonate) to deprotonate the hydroxyl group, forming the phenoxide.
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Add sodium chlorodifluoroacetate portion-wise to the heated reaction mixture (typically >100 °C).
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Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.
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Purify the crude product via column chromatography.
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Step 3: Deprotection to Yield the Final Product
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Rationale: The protecting groups are removed to reveal the final amine and carboxylic acid functionalities. A single-step hydrolysis under strong acidic or basic conditions is often sufficient to cleave both the ester and the Boc group.
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Methodology:
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Dissolve the purified product from Step 2 in a mixture of solvent (e.g., methanol/water).
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Add a strong base like sodium hydroxide (NaOH) and heat to reflux. [4] 3. Monitor the saponification of the ester and cleavage of the Boc group by TLC.
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After completion, cool the reaction mixture and carefully acidify with HCl until the product precipitates.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield pure 4-Amino-3-(difluoromethoxy)benzoic acid.
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Applications in Drug Discovery: A Case Study on CFTR Modulators
The true value of 4-Amino-3-(difluoromethoxy)benzoic acid is realized in its application as a strategic building block for complex, biologically active molecules.
The Strategic Advantage of the Difluoromethoxy Group
In drug design, the difluoromethoxy group is not merely a placeholder. Its introduction onto the chromane ring in a series of CFTR correctors was a deliberate choice to enhance potency and reduce metabolic clearance compared to simpler methoxy analogs. [1][3]This group lowers the pKa of the adjacent amino group and acts as a hydrogen bond acceptor, potentially influencing binding affinity and pharmacokinetic properties.
Case Study: A Building Block for ABBV/GLPG-2222
A seminal paper on the discovery of the CFTR corrector ABBV/GLPG-2222 highlights the use of scaffolds derived from this benzoic acid. [1][2][3]While the paper may not detail the synthesis of this specific starting material, it demonstrates its utility in the final coupling steps to create potent drug candidates for treating cystic fibrosis. [1][2][3]The amino and carboxylic acid groups serve as anchor points for amide bond formation, a ubiquitous reaction in pharmaceutical synthesis.
Caption: Role of the title compound in amide bond formation for drug synthesis.
Safety and Handling
As a fine chemical intermediate, 4-Amino-3-(difluoromethoxy)benzoic acid requires careful handling in a laboratory setting. While a specific, verified SDS is not publicly available, data from structurally similar aminobenzoic acids provide a strong basis for safety protocols. [5][6]
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Hazard Identification: Expected to be a skin, eye, and respiratory tract irritant. May be harmful if swallowed. [5][6]* Recommended Handling Procedures:
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Always handle inside a certified chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. * Avoid generating dust.
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Ensure eyewash stations and safety showers are readily accessible. [5][6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Amino-3-(difluoromethoxy)benzoic acid is more than just another chemical reagent; it is a testament to the power of fluorine chemistry in modern drug discovery. Its unique combination of a difluoromethoxy group and two reactive functional handles provides medicinal chemists with a powerful tool to create molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. Its role in the development of next-generation CFTR modulators underscores its significance and points toward its continued use in the pursuit of novel therapeutics for challenging diseases.
References
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Wang, X., Liu, B., Searle, X., et al. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 61(4), 1436-1449. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for an article. Rsc.org. [Link]
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National Center for Biotechnology Information. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-difluorobenzoic acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3-fluorobenzoic acid. PubChem. [Link]
-
Wang, X., et al. (2017). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. ACS Publications. [Link]
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Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3-hydroxybenzoic acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-2-(3,4-difluorophenoxy)benzoic acid. PubChem. [Link]
-
ResearchGate. (n.d.). 1HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
